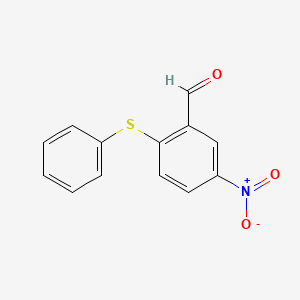

5-Nitro-2-(phenylthio)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIWOASJHKVEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388071 | |

| Record name | 5-Nitro-2-(phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-32-0 | |

| Record name | 5-Nitro-2-(phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Importance of Nitro Substituted Benzaldehydes and Their Derivatives in Contemporary Organic Synthesis

Nitro-substituted benzaldehydes are a cornerstone of modern organic synthesis, valued for their versatile reactivity. The potent electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the benzaldehyde (B42025) scaffold. nih.gov This electronic effect enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net Consequently, these compounds readily participate in a wide array of chemical transformations.

Key reactions involving nitro-substituted benzaldehydes include:

Nucleophilic Addition: Their heightened electrophilicity makes them excellent substrates for reactions with various nucleophiles.

Condensation Reactions: They are frequently employed in condensation reactions to form Schiff bases, hydrazones, and other derivatives. wiserpub.com

Reduction: The nitro group itself can be selectively reduced to an amino group, providing a pathway to synthesize a variety of amino-substituted aromatic compounds. researchgate.net

Cycloaddition Reactions: Certain nitrobenzaldehydes can act as precursors for the generation of azomethine ylides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for constructing complex heterocyclic systems. acs.org

The position of the nitro group on the benzene (B151609) ring—ortho, meta, or para—further modulates the reactivity and directs the outcome of synthetic transformations. While the meta-substituted isomer is often the major product in the direct nitration of benzaldehyde, specific synthetic strategies have been developed to obtain the less favored ortho and para isomers. researchgate.netresearchgate.net The diverse applications of nitrobenzaldehydes extend to the synthesis of dyes, pharmaceuticals, and materials with non-linear optical properties. researchgate.net

Significance of Phenylthio Moieties in the Design of Advanced Organic Scaffolds and Methodologies

The incorporation of a phenylthio (PhS) group into organic molecules is a powerful strategy for constructing complex and functionally diverse scaffolds. The sulfur atom in the phenylthio moiety possesses unique electronic properties that can be exploited in various synthetic transformations. It can act as a nucleophile, a leaving group, or a directing group, and can stabilize adjacent carbanions or radicals.

The versatility of the phenylthio group is evident in its application in a range of synthetic methodologies, including:

Carbon-Carbon Bond Formation: Phenylthio-containing reagents can serve as one-carbon homologation agents, enabling the addition of a formyl or carboxy anion equivalent to cyclic α-enones.

Aza-Prins Cyclization: The phenylthio group can be instrumental in complex cascade reactions, such as the aza-Prins cyclization, which is a key step in the total synthesis of intricate natural products like certain Daphniphyllum alkaloids. acs.org

Cross-Coupling Reactions: The carbon-sulfur bond of the phenylthio group can participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

The presence of the phenylthio moiety can also influence the biological activity of a molecule. For instance, in some contexts, the lipophilic nature of the phenylethyl moiety, which is structurally related to the phenylthio group, can be a determinant of biological interactions.

Rationale for Investigating the Chemical Behavior and Synthetic Utility of 5 Nitro 2 Phenylthio Benzaldehyde

The specific arrangement of the nitro and phenylthio groups in 5-Nitro-2-(phenylthio)benzaldehyde creates a molecule with intriguing and underexplored chemical properties. The interplay between the electron-withdrawing nitro group at the meta-position relative to the aldehyde and the sulfur-containing substituent at the ortho-position presents a unique electronic and steric environment.

This distinct substitution pattern prompts several key research questions:

How does the ortho-phenylthio group influence the reactivity of the aldehyde functionality?

What is the combined electronic effect of the meta-nitro and ortho-phenylthio groups on the aromatic ring?

Can the C-S bond be selectively cleaved or modified in the presence of the nitro and aldehyde groups?

What novel synthetic transformations can be developed using this compound as a starting material?

Investigating the chemical behavior of this compound can lead to the development of new synthetic methods for preparing highly functionalized aromatic compounds. The potential for this molecule to serve as a versatile building block in the synthesis of complex target molecules, including those with potential pharmaceutical or material science applications, provides a strong rationale for its detailed study.

Overview of Key Research Perspectives on the Compound S Reactivity, Structure, and Applications

Established Preparative Routes and Optimization of Reaction Conditions for this compound

The most logical and established pathway to this compound proceeds through a multi-step sequence starting from readily available precursors. The core strategy involves the formation of a suitably substituted benzaldehyde (B42025) followed by the introduction of the phenylthio group, typically via a nucleophilic aromatic substitution.

Strategic Introduction of the Nitro Functional Group

The introduction of a nitro group onto the benzaldehyde scaffold is a critical step, directing the subsequent substitution and influencing the reactivity of the aromatic ring. The synthesis of a key intermediate, 2-chloro-5-nitrobenzaldehyde (B167295), is well-documented. One common method involves the nitration of m-chlorobenzaldehyde. In a typical procedure, m-chlorobenzaldehyde is added dropwise to a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (around 5°C or less). After the addition, the reaction is stirred at room temperature before being poured onto ice to precipitate the product. The crude product can then be purified by washing and recrystallization. prepchem.com

The nitration of benzaldehyde itself classically yields predominantly the meta-nitro isomer. psu.edu However, modified procedures using different nitrating agents can alter the isomer distribution. psu.edu

Methodologies for Incorporating the Phenylthio Substituent

The introduction of the phenylthio group at the 2-position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group in the para-position to the chlorine atom in 2-chloro-5-nitrobenzaldehyde activates the ring towards nucleophilic attack, making the substitution with a sulfur nucleophile like thiophenol feasible.

While a specific protocol for the reaction of 2-chloro-5-nitrobenzaldehyde with thiophenol to yield this compound is not extensively detailed in the provided search results, the general principles of SNAr reactions strongly support this approach. The reaction would likely involve treating 2-chloro-5-nitrobenzaldehyde with thiophenol in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the chloride.

A patent for the synthesis of the related compound 2-amino-4-phenylthio-1-nitrobenzene describes a similar transformation where 2-amino-4-chloro-1-nitrobenzene is reacted with thiophenol in the presence of sodium hydride in dimethylformamide. This provides a strong indication of the feasibility and likely conditions for the synthesis of this compound from its chlorinated precursor.

Formation of the Benzaldehyde Core

The benzaldehyde functional group is a cornerstone of the target molecule. In the established route, the aldehyde functionality is present from the starting material, m-chlorobenzaldehyde. prepchem.com This approach avoids the need for a separate oxidation or reduction step to form the aldehyde at a later stage in the synthesis.

Alternative strategies for forming the benzaldehyde core in related nitro-substituted compounds include the oxidation of the corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative. For instance, the synthesis of 2-hydroxy-5-nitrobenzaldehyde (B32719) has been reported from a Schiff base ligand precursor, where the aldehyde is regenerated during the reaction. researchgate.net Another general method involves the oxidation of a methyl group on a toluene (B28343) derivative, although this can sometimes lead to mixtures of products. chem-soc.si

Catalytic Approaches in the Synthesis of Related Nitro-Benzaldehyde Derivatives

Catalysis offers powerful tools for the synthesis of nitro-benzaldehyde derivatives, often providing milder reaction conditions, higher selectivity, and improved efficiency compared to classical stoichiometric methods.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis is widely employed in the synthesis of substituted benzaldehydes. While specific examples for this compound are not prominent in the search results, related transformations highlight the potential of these methods.

A one-pot reduction/cross-coupling procedure has been developed for the synthesis of substituted benzaldehydes from Weinreb amides. acs.org This method utilizes a palladium catalyst to couple an organolithium reagent with an in-situ generated aluminum hemiaminal intermediate. acs.org This strategy could potentially be adapted for the synthesis of arylthio-substituted benzaldehydes.

The synthesis of 2-hydroxy-5-nitrobenzaldehyde has been unexpectedly observed in reactions involving lanthanum(III) and cerium(III) metal salts with a Schiff base ligand. researchgate.net In this case, the metal salts are believed to act as catalysts in the formation of the nitrobenzaldehyde derivative. researchgate.net

Organocatalytic and Metal-Free Methodologies

Organocatalysis and metal-free approaches provide sustainable alternatives to transition metal-catalyzed reactions. The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, is a classic example of organocatalysis. While not directly applicable to the synthesis of the target molecule's core, it demonstrates the utility of organocatalysis in the chemistry of nitro-substituted compounds.

The synthesis of m-nitrobenzaldehyde derivatives has been achieved through a metal-free, multi-step process involving the condensation of a substituted benzaldehyde with ammonia (B1221849), followed by nitration and hydrolysis. This highlights a metal-free approach to constructing nitro-substituted benzaldehyde frameworks.

Multi-Component Reactions (MCRs) and One-Pot Synthetic Sequences Applied to Related Compounds

The synthesis of complex molecules like this compound benefits from streamlined procedures that combine multiple reaction steps into a single operation. One-pot syntheses and multi-component reactions (MCRs) are powerful strategies that enhance efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time and resources. While specific MCRs for this compound are not extensively documented, the principles are widely applied to the synthesis of analogous and related heterocyclic structures.

One-pot methodologies are particularly effective for constructing thioethers. A notable example is the odorless, one-pot synthesis of nitroaryl thioethers through a nucleophilic aromatic substitution (SNAr) reaction. This process utilizes thiourea (B124793) as a stable and odorless sulfur source in an aqueous solution of Triton X-100, which forms micelles. The reaction proceeds via the in situ generation of S-alkylisothiouronium salts, providing an efficient route to various nitro-aryl thioethers. rsc.org

Furthermore, MCRs have been successfully employed to create complex molecular architectures in a single step. For instance, a four-component domino reaction involving phenylhydrazine, 3-aminocrotononitrile, an aldehyde, and thiobarbituric acid in water has been used to construct pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one derivatives. nih.gov Another example is the one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones, where four sequential steps, including condensation and oxidation, are performed in a single pot. beilstein-archives.org The development of enantioselective organocatalyzed one-pot syntheses has also led to the creation of chiral N-phenyl thioether-tethered dihydropyrroles from benzothiazolium salts and α,β-unsaturated aldehydes. rsc.org These examples showcase the potential of MCRs and one-pot sequences to generate diverse and complex thioether-containing compounds efficiently.

Table 1: Examples of Multi-Component/One-Pot Reactions for Related Compound Synthesis

| Reaction Type | Reactants | Product Class | Key Features | Reference |

|---|---|---|---|---|

| One-Pot SNAr | Aryl Halide, Thiourea, Alkyl Halide | Nitro-Aryl Thioethers | Odorless sulfur source; aqueous micellar system. rsc.org | rsc.org |

| Four-Component Domino Reaction | Phenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric Acid | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-ones | Water as solvent; p-TSA catalyst; 91% yield. | nih.gov |

| One-Pot Oxidative Cyclization | Substituted Benzaldehyde, 2-Aminothiol | Substituted 2-Phenylbenzo[d]thiazoles | Uses Phenyltrimethylammonium tribromide as a catalyst at room temperature. iajpr.com | iajpr.com |

| One-Pot Four-Step Synthesis | 1,4-Benzoquinone, Alkylthiol, 2-Aminothiophenol (B119425) | 2-Thio-substituted-3H-phenothiazin-3-ones | Involves sequential in situ condensation and oxidation steps. beilstein-archives.org | beilstein-archives.org |

| Asymmetric One-Pot Synthesis | Benzothiazolium Salts, α,β-Unsaturated Aldehydes | N-phenyl thioether-tethered dihydropyrroles | Organocatalyzed; high yields (≤90%) and excellent enantioselectivity (≤98% ee). rsc.org | rsc.org |

Green Chemistry Principles in the Development of Synthetic Pathways for Nitro-Aryl Thioethers

The principles of green chemistry are increasingly influencing the design of synthetic routes for nitro-aryl thioethers, aiming to reduce environmental impact and enhance safety. Key strategies include the use of less hazardous reagents, environmentally benign solvents, and energy-efficient conditions.

A significant green advancement is the replacement of foul-smelling and air-sensitive thiols with more stable and odorless sulfur surrogates. Xanthates, for example, serve as effective thiol-free reagents for the synthesis of alkyl and aryl thioethers under transition-metal-free and base-free conditions. mdpi.comresearchgate.net Similarly, the use of thiourea in aqueous micellar systems provides a safer and more pleasant-to-handle alternative for preparing nitroaryl thioethers. rsc.org

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent, and its use has been demonstrated in the synthesis of nitro-heteroaromatics through the oxidation of nitrogen-rich heterocyclic amines with Oxone (potassium peroxymonosulfate), an inexpensive and safe oxidant. scribd.com The development of reactions that can be performed under solvent-free conditions, such as the TAPC-catalyzed reaction of benzylic alcohols with thiols, represents another important green methodology. organic-chemistry.org

Energy efficiency is often achieved by developing reactions that proceed under milder conditions. For instance, the synthesis of aryl thioethers via nucleophilic aromatic substitution (SNAr) of activated aryl halides can often be conducted at room temperature or slightly above, avoiding the high temperatures required in many metal-catalyzed cross-coupling reactions. jst.go.jplookchem.com The use of copper catalysts with molecular oxygen as the ultimate, environmentally benign oxidant for the thioetherification of aryl alcohols also represents a greener approach compared to methods requiring stoichiometric, hazardous oxidants. nih.gov These methods collectively contribute to making the synthesis of nitro-aryl thioethers and related compounds more sustainable and environmentally responsible. acsgcipr.org

Table 2: Application of Green Chemistry Principles in Nitro-Aryl Thioether Synthesis

| Green Principle | Method/Reagent | Substrate Class | Advantage | Reference |

|---|---|---|---|---|

| Safer Reagents | Thiourea instead of thiols | Nitro-Aryl Halides | Odorless, stable sulfur source. | rsc.org |

| Safer Reagents | Xanthates (ROCS2K) as thiol surrogate | Alkyl/Aryl Halides | Odorless, stable, low-cost. mdpi.com | mdpi.comresearchgate.net |

| Benign Solvents | Water with Triton X-100 micelles | Nitro-Aryl Halides | Reduces use of volatile organic compounds (VOCs). rsc.org | rsc.org |

| Benign Solvents | Water | Nitrogen-rich Heterocyclic Amines | Environmentally friendly solvent for nitration using Oxone. | scribd.com |

| Energy Efficiency / Benign Oxidant | Cu-catalysis with O2 | Aryl Alcohols, Disulfanes | Uses environmentally safe O2 as the oxidant under milder conditions. | nih.gov |

| Metal-Free Conditions | TAPC catalyst, solvent-free | Benzylic Alcohols, Thiols | Avoids metal catalysts and organic solvents. organic-chemistry.org | organic-chemistry.org |

| Milder Conditions | TBAF-mediated denitrative substitution | Electron-deficient Nitroarenes | Proceeds at room temperature under neutral, base-free conditions. lookchem.com | lookchem.com |

Single-Crystal X-ray Diffraction Analysis and Solid-State Structural Characterization

This section would have detailed the precise three-dimensional arrangement of the atoms within a single crystal of this compound.

Molecular Conformation and Geometry in the Crystalline State

A complete analysis would have involved the determination of bond lengths, bond angles, and dihedral angles to describe the molecule's shape, including the orientation of the nitro group, the phenylthio substituent, and the benzaldehyde moiety relative to each other.

Intermolecular Interactions and Supramolecular Assembly

This subsection would have explored the non-covalent interactions, such as hydrogen bonds, π-π stacking, or other van der Waals forces, that govern how individual molecules of this compound pack together in the solid state to form a crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The planned sections would have provided a detailed interpretation of the NMR spectra of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

This would have involved the assignment of each proton signal in the ¹H NMR spectrum to a specific hydrogen atom in the molecule, based on its chemical shift, integration, and coupling pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similarly, this section would have focused on assigning each signal in the ¹³C NMR spectrum to a specific carbon atom, providing further confirmation of the molecular structure.

Applications of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques would have been discussed to show how they could be used to definitively establish the connectivity between atoms within the molecule, resolving any ambiguities from 1D spectra.

Unfortunately, without access to the raw or processed experimental data from these analytical techniques for this compound, the generation of the requested in-depth scientific article with accompanying data tables is not possible. Further research and experimental characterization of this compound are required for such a detailed analysis to be conducted.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the conformational aspects of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides characteristic absorption bands that confirm the presence of its key functional groups. The nitro group (NO2) vibrations are typically observed in the regions of 1550–1300 cm⁻¹. Specifically, nitrobenzene (B124822) derivatives often display asymmetric stretching (νasNO2) around 1535 ± 30 cm⁻¹ and symmetric stretching (νsNO2) near 1345 ± 30 cm⁻¹. esisresearch.org For the aldehyde group (CHO), the C=O stretching vibration is a prominent feature. In benzaldehyde and its derivatives, this band is typically found in the range of 1700-1720 cm⁻¹. researchgate.net The presence of the phenylthio group introduces C-S stretching vibrations, which are generally weaker and appear in the fingerprint region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations are observed at lower wavenumbers.

Table 1: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1505 - 1565 |

| Nitro (NO₂) | Symmetric Stretch | 1315 - 1375 |

| Aldehyde (C=O) | Stretch | 1700 - 1720 |

| Aromatic C-H | Stretch | > 3000 |

| Phenylthio (C-S) | Stretch | Fingerprint Region |

Raman Spectroscopy Investigations

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. esisresearch.org The phenyl ring breathing mode is another characteristic vibration that is often prominent in the Raman spectrum of benzene (B151609) derivatives. scispace.com Aromatic C-H stretching and bending vibrations are also observable. The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Key Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

|---|---|

| Nitro (NO₂) Symmetric Stretch | ~1345 |

| Phenyl Ring Breathing | ~1000 |

| Aromatic C-H Stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy of this compound in a suitable solvent reveals electronic transitions within the molecule. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For instance, nitrobenzene and its derivatives show absorption at wavelengths greater than 290 nm. researchgate.net The presence of the phenylthio and aldehyde groups can influence the position and intensity of these absorption bands. The electronic spectrum is characterized by π → π* and n → π* transitions. The π → π* transitions, originating from the aromatic rings, are generally more intense. The nitro group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima. The HOMO and LUMO analysis can provide further insights into the charge transfer that occurs during these electronic transitions. esisresearch.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. The empirical formula for this compound is C₁₃H₉NO₃S, corresponding to a molecular weight of 259.28 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization mass spectrum of related compounds like 2-nitrobenzaldehyde (B1664092) shows characteristic fragmentation patterns. nist.gov For this compound, expected fragmentation pathways could involve the loss of the nitro group (NO₂), the aldehyde group (CHO), or cleavage of the phenylthio moiety. The analysis of the resulting fragment ions helps to piece together the structure of the parent molecule.

Table 3: Molecular and Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉NO₃S | sigmaaldrich.com |

| Molecular Weight | 259.28 g/mol | sigmaaldrich.com |

| InChI | 1S/C13H9NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H | sigmaaldrich.com |

| InChIKey | XWIWOASJHKVEKI-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 52548-32-0 | synquestlabs.com |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties

Density Functional Theory (DFT) stands out as a primary computational tool for exploring the structural and electronic characteristics of this compound. rsc.org This quantum chemical method allows for the accurate prediction of various molecular attributes by solving the Schrödinger equation within the DFT framework.

The most stable three-dimensional structure of this compound has been determined using DFT calculations, frequently at the B3LYP/6-311++G(d,p) level of theory. researchgate.net These calculations provide insights into the molecule's bond lengths, bond angles, and dihedral angles, which define its lowest energy state. A key structural feature is the planarity of the benzaldehyde ring, with the nitro and phenylthio groups adopting specific orientations in relation to this plane. To understand the molecule's conformational flexibility, the rotational barriers around the C-S and C-N bonds can also be computationally assessed.

A thorough analysis of the electronic structure of this compound is crucial for understanding its reactivity and spectroscopic behavior. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and chemical reactivity. wuxiapptec.com For this compound, the HOMO is primarily located on the electron-donating phenylthio group, while the LUMO is concentrated on the electron-accepting nitrobenzaldehyde portion of the molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as an important measure of the molecule's kinetic stability and chemical hardness. wuxiapptec.com A smaller energy gap generally indicates higher reactivity. wuxiapptec.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound This table is for illustrative purposes; specific values depend on the computational method.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

A significant strength of DFT calculations is the ability to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. nih.gov

Theoretical vibrational spectra, including infrared (IR) and Raman, can be simulated using DFT. nih.gov By performing a frequency analysis on the optimized molecular geometry, the vibrational modes of the molecule can be identified. These calculated frequencies are often scaled to better align with experimental findings. This computational approach greatly aids in assigning specific vibrational modes to the observed experimental bands, such as the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and the C-S stretch of the thioether linkage.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is for illustrative purposes and based on general expectations for similar functional groups.

| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1680-1710 | ~1700 |

| Asymmetric NO₂ Stretch | 1510-1560 | ~1530 |

| Symmetric NO₂ Stretch | 1340-1370 | ~1350 |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical UV-Vis Absorption Spectra (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT allows for the simulation of UV-Vis spectra, providing insights into the molecule's photophysical properties. mdpi.comnih.gov This approach can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) and a solvent model like the Polarizable Continuum Model (PCM), can elucidate the nature of its electronic transitions. researchgate.net The primary transitions are expected to involve the promotion of electrons from higher energy occupied molecular orbitals (like the HOMO) to lower energy unoccupied molecular orbitals (like the LUMO). The presence of the nitro group, phenylthio group, and benzaldehyde moiety creates a conjugated system that influences the energy of these transitions.

The results of such calculations are often compared with experimental data, and a good correlation validates the computational methodology. mdpi.com The main electronic transitions can be assigned based on the molecular orbitals involved, such as π → π* or n → π* transitions.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 345 | 0.251 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.112 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 265 | 0.453 | HOMO → LUMO+1 (91%) |

Note: The data in this table is illustrative and represents typical results from TD-DFT calculations for similar aromatic compounds. The transitions are assigned based on the dominant molecular orbital contributions.

Calculated Nuclear Magnetic Resonance Chemical Shifts

Density Functional Theory (DFT) is widely employed for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within the DFT framework for this purpose. rsc.orgresearchgate.net By calculating the isotropic magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated.

These calculations are invaluable for confirming the chemical structure of synthesized compounds by comparing the computed chemical shifts (δ) with experimentally recorded spectra. researchgate.net The choice of DFT functional (e.g., B3LYP, B97D) and basis set can influence the accuracy of the prediction, and results are often linearly scaled against a reference compound (like tetramethylsilane, TMS) to improve the correlation with experimental values. nih.gov

For this compound, DFT-GIAO calculations would predict the chemical shifts for the nine distinct protons and thirteen carbons. The electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups, and the influence of the phenylthio group, would be reflected in the calculated shifts of the aromatic protons and carbons.

Table 2: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H δ (ppm) | Atom | Calculated ¹³C δ (ppm) |

| CHO | 10.15 | C=O | 190.5 |

| H-3 | 8.85 | C-5 (C-NO₂) | 149.8 |

| H-4 | 7.80 | C-1 | 138.2 |

| H-6 | 8.50 | C-2 (C-S) | 135.1 |

| Phenyl H (ortho) | 7.60 | C-6 | 131.0 |

| Phenyl H (meta) | 7.45 | C-3 | 129.5 |

| Phenyl H (para) | 7.50 | Phenyl C (ipso) | 134.0 |

| Phenyl C (ortho) | 129.8 | ||

| Phenyl C (meta) | 129.2 | ||

| Phenyl C (para) | 127.5 | ||

| C-4 | 125.0 |

Note: The data in this table is illustrative. Calculated values are hypothetical and represent typical outcomes from DFT-GIAO calculations. Experimental values would be needed for a direct comparison.

Molecular Reactivity Descriptors and Global/Local Reactivity Indices

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger gap implies higher kinetic stability and lower chemical reactivity.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large energy gap.

Global Softness (S): The reciprocal of hardness; it describes the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. hakon-art.com

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Illustrative Global Reactivity Descriptors for this compound at the B3LYP/6-31G Level

| Parameter | Value |

| E(HOMO) | -7.2 eV |

| E(LUMO) | -3.5 eV |

| Energy Gap (ΔE) | 3.7 eV |

| Chemical Potential (μ) | -5.35 eV |

| Chemical Hardness (η) | 1.85 eV |

| Global Softness (S) | 0.54 eV⁻¹ |

| Electrophilicity Index (ω) | 7.76 eV |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from DFT calculations for predicting molecular reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, which governs its rate.

For this compound, computational modeling could be used to explore various reactions, such as the nucleophilic addition to the aldehyde carbonyl group or the reduction of the nitro group. DFT calculations can elucidate the step-by-step mechanism, revealing whether the reaction is concerted or proceeds through intermediates. For example, in a hypothetical nucleophilic attack on the aldehyde, calculations would determine the geometry of the transition state and the activation barrier, providing insight into the reaction's feasibility and kinetics. Analysis of the vibrational frequencies at stationary points confirms their nature: a minimum (reactant, intermediate, product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. This compound possesses several rotatable bonds, primarily the C-S bond and the S-C(phenyl) bond, leading to various possible conformers.

Reactivity and Mechanistic Investigations of 5 Nitro 2 Phenylthio Benzaldehyde

Influence of the Nitro and Phenylthio Substituents on Benzaldehyde (B42025) Reactivity

The reactivity of the benzaldehyde core in this compound is significantly modulated by the electronic push and pull of the nitro and phenylthio groups. These substituents alter the electron density at the aldehyde's carbonyl carbon, directly impacting its susceptibility to chemical transformations.

Electron-Withdrawing Effects of the Nitro Group on the Benzaldehyde Moiety

The nitro group (-NO₂) at the para-position relative to the aldehyde is a powerful electron-withdrawing group (EWG). researchgate.netsigmaaldrich.com It deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates the carbonyl group toward nucleophilic attack. This activation occurs through two primary electronic mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. researchgate.net

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms.

This combined electron withdrawal significantly depletes electron density from the entire aromatic system, including the aldehyde's carbonyl carbon. As a result, the carbonyl carbon becomes more electrophilic (more positively polarized) and, therefore, more reactive toward nucleophiles compared to unsubstituted benzaldehyde. bldpharm.com The increased electron deficiency facilitates the attack of nucleophiles, making reactions like nucleophilic addition more favorable. nih.gov

Role of the Phenylthio Group in Modulating Reactivity

The phenylthio group (-S-C₆H₅), located at the ortho-position to the aldehyde, exhibits a more complex dual electronic nature. sigmaaldrich.comsynquestlabs.com

Inductive Effect (-I): Sulfur is more electronegative than carbon, exerting a mild electron-withdrawing inductive effect.

Resonance Effect (+M): The lone pairs of electrons on the sulfur atom can be donated into the aromatic π-system through resonance (p-π conjugation). researchgate.net

Table 1: Summary of Substituent Electronic Effects on the Aldehyde Moiety.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes, involving the attack of a nucleophile on the electrophilic carbonyl carbon. ambeed.com For 5-Nitro-2-(phenylthio)benzaldehyde, this reaction is highly favored due to the strong activating effect of the para-nitro group, which makes the aldehyde carbon significantly electron-deficient. bldpharm.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and pushing electrons onto the oxygen atom. This forms a tetrahedral alkoxide intermediate.

Protonation: The negatively charged alkoxide intermediate is protonated by a weak acid (such as water or added acid) to yield a neutral alcohol product.

Due to its enhanced reactivity, this compound is expected to react readily with a variety of nucleophiles. While specific documented reactions on this exact substrate are sparse, its structure suggests it is a viable substrate for creating more complex molecules.

Table 2: Expected Products from Nucleophilic Addition to this compound.

Condensation Reactions and Imine Formation from the Aldehyde Functionality

Aldehydes readily undergo condensation reactions with primary amines (R-NH₂) to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond (C=N). This reaction is a cornerstone of organic chemistry and is a key transformation for this compound. The process is typically acid-catalyzed and is reversible.

The mechanism for imine formation involves several distinct steps:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (-OH₂⁺).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine, known as an iminium ion.

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen to give the neutral imine product and regenerate the acid catalyst.

The pH must be carefully controlled for optimal reaction rates; a pH around 5 is often ideal. This ensures that enough amine is in its nucleophilic free base form while also providing sufficient acid to catalyze the dehydration step. Given the general reactivity of aldehydes, this compound serves as a competent substrate for forming a wide array of imine derivatives.

Redox Chemistry and Reductive Transformations of this compound

The redox chemistry of this molecule is particularly interesting due to the presence of two reducible functional groups: the aldehyde and the nitro group. The challenge in synthetic applications lies in the chemoselective reduction of one group without affecting the other.

Reduction of the Aldehyde Group

Selective reduction of the aldehyde group to a primary alcohol requires a reagent that will not simultaneously reduce the highly susceptible nitro group. Standard, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are generally too reactive and would likely reduce both functionalities.

Therefore, achieving this transformation necessitates the use of milder, more selective reducing agents. Several methods have been developed for the chemoselective reduction of carbonyls in the presence of nitro groups. For instance, the use of thiourea (B124793) dioxide (TUDO) in an aqueous alkali-ethanolic system has been shown to be a simple and highly chemoselective method for reducing aromatic nitroaldehydes to their corresponding nitroalcohols in high yields. Enzymatic reductions using alcohol dehydrogenases also offer a "green" and highly selective alternative, capable of reducing aldehydes without affecting other functional groups. Conversely, other enzymatic systems can show a high preference for reducing keto groups over aldehyde groups.

Table 3: Comparison of Reagents for Chemoselective Reduction of Nitro-Substituted Benzaldehydes.

Cyclization Reactions and Ring-Closure Strategies Involving this compound

The strategic placement of the nitro, phenylthio, and aldehyde groups in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. Following the selective reduction of the nitro group to an amine, the resulting intermediate, 5-Amino-2-(phenylthio)benzaldehyde, can undergo a range of intra- and intermolecular cyclization reactions.

Intra- and Intermolecular Cycloadditions (e.g., [2+2] cycloadditions)

While specific examples of [2+2] cycloadditions involving this compound are not extensively documented in the literature, the presence of the aldehyde group suggests potential for such reactions. Aldehydes can participate in [2+2] cycloadditions with electron-rich alkenes or ketenes to form oxetane (B1205548) rings. However, the reactivity of the aromatic aldehyde in this substrate might be influenced by the electronic effects of the nitro and phenylthio substituents. Further research in this area could explore the feasibility of such cycloaddition pathways.

Pathways to Form Nitrogen-Containing Heterocycles

The transformation of this compound into nitrogen-containing heterocycles is a well-explored area of its reactivity. The key step in these synthetic routes is the initial reduction of the nitro group to an amine, yielding 5-Amino-2-(phenylthio)benzaldehyde. This intermediate serves as a versatile building block for the construction of various heterocyclic scaffolds.

One of the most common applications is in the synthesis of quinolines and related structures through Friedländer-type condensations. In this reaction, the in-situ generated 5-Amino-2-(phenylthio)benzaldehyde can react with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester) in the presence of a catalyst to afford substituted quinolines. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration.

Furthermore, the amino and aldehyde functionalities can be utilized in multicomponent reactions to generate complex heterocyclic systems in a single step. For example, condensation with a β-dicarbonyl compound and an amine or ammonia (B1221849) source could lead to the formation of dihydropyridine (B1217469) derivatives. The versatility of the amino-aldehyde intermediate allows for its participation in a wide array of named reactions leading to the synthesis of diverse nitrogen-containing heterocycles.

Table 2: Examples of Nitrogen-Containing Heterocycles from this compound

| Heterocyclic System | Synthetic Strategy | Key Intermediate |

| Quinolines | Friedländer Annulation | 5-Amino-2-(phenylthio)benzaldehyde |

| Dihydropyridines | Hantzsch-type Reaction | 5-Amino-2-(phenylthio)benzaldehyde |

| Benzodiazepines | Condensation with a diamine | 5-Amino-2-(phenylthio)benzaldehyde |

| Acridines | Condensation with a dimedone-type reagent | 5-Amino-2-(phenylthio)benzaldehyde |

Formation of Sulfur- and Oxygen-Containing Heterocyclic Systems

The presence of the phenylthio group in this compound provides a handle for the synthesis of sulfur-containing heterocycles. For instance, oxidative cyclization of the corresponding amino derivative, 5-Amino-2-(phenylthio)benzaldehyde, can lead to the formation of phenothiazine-like structures. This transformation typically involves the formation of a sulfinium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring.

The aldehyde group can also be a participant in the formation of oxygen-containing heterocycles. For example, after reduction of the nitro group, the resulting amino alcohol (formed by subsequent reduction of the aldehyde) can undergo intramolecular cyclization to form dihydrobenzoxazine derivatives. Alternatively, the aldehyde can react with a suitable dinucleophile in a condensation reaction to form a heterocyclic ring.

The interplay between the different functional groups in this compound and its derivatives allows for a rich and diverse chemistry, enabling the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Radical Reactions and Associated Mechanistic Pathways

The nitroaromatic nature of this compound suggests its potential to participate in radical reactions. The nitro group can be reduced via single-electron transfer (SET) processes to form a nitro radical anion. This reactive intermediate can then undergo further reactions, such as dimerization or fragmentation.

The mechanistic pathways of these radical reactions are often complex and can be influenced by the reaction conditions, including the choice of reducing agent and solvent. For example, in the presence of a suitable radical initiator or under photochemical conditions, the phenylthio group could also be involved in radical processes, potentially leading to the formation of thiyl radicals.

While specific studies on the radical reactions of this compound are not abundant, the general principles of nitroaromatic radical chemistry can be applied. Understanding these radical pathways is crucial for controlling the outcome of reactions involving this compound and for designing novel synthetic transformations.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights Regarding 5-Nitro-2-(phenylthio)benzaldehyde

While dedicated research on this compound is not extensive, its chemical architecture allows for several key academic insights. The primary contribution of this compound lies in its role as a versatile building block in organic synthesis. The aldehyde functional group serves as a reactive site for a multitude of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol, Knoevenagel, and Wittig reactions.

The presence of the nitro group at the 5-position significantly influences the reactivity of the aromatic ring. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This electronic effect is crucial for planning synthetic strategies involving this scaffold.

Furthermore, the phenylthio group at the 2-position introduces a sulfur atom, which can participate in various reactions. The sulfur can be oxidized to sulfoxides and sulfones, providing access to a wider range of derivatives with potentially altered biological activities or material properties. The carbon-sulfur bond can also be cleaved under specific reductive or oxidative conditions, offering another avenue for functional group manipulation.

Insights from related compounds, such as 2-(benzylthio)-5-nitrobenzaldehyde, suggest potential applications in medicinal chemistry. The nitroaromatic scaffold is a known pharmacophore in various antimicrobial and anticancer agents, where the nitro group can be bioreduced to generate reactive nitrogen species that induce cellular damage in target organisms or cells. rsc.org The lipophilicity and potential for specific interactions imparted by the phenylthio group could further modulate this biological activity.

Identification of Unexplored Reaction Pathways and Synthetic Opportunities

The unique arrangement of functional groups in this compound opens up several unexplored reaction pathways and synthetic opportunities.

One significant area for exploration is the intramolecular cyclization reactions. The proximity of the aldehyde and phenylthio groups could facilitate the synthesis of sulfur-containing heterocyclic compounds. For instance, reductive amination of the aldehyde followed by intramolecular cyclization could lead to the formation of novel benzothiazine derivatives.

The reactivity of the nitro group itself presents further opportunities. While its role as an electron-withdrawing group is well-understood, its transformation into other functional groups remains a promising area. Reduction of the nitro group to an amine would yield 5-amino-2-(phenylthio)benzaldehyde, a trifunctional building block with diverse reactivity. This resulting aminobenzaldehyde could be a precursor to a wide range of heterocyclic systems, such as quinolines, through condensation reactions with appropriate partners.

Furthermore, the combination of the aldehyde and the activated aromatic ring suggests potential for multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. Designing novel multicomponent reactions utilizing this compound could lead to the rapid assembly of complex molecular architectures with potential biological or material applications. mdpi.com

Prospective Areas for Novel Material Development Utilizing the this compound Scaffold

The structural features of this compound also suggest its potential as a scaffold for the development of novel materials.

The presence of the nitro group and the polarizable sulfur atom could impart interesting optical and electronic properties. Derivatives of this compound could be investigated as components of nonlinear optical (NLO) materials, where the charge-transfer characteristics between the electron-donating phenylthio group and the electron-accepting nitro group are often a key design principle.

Furthermore, the aromatic rings and the potential for forming extended conjugated systems through reactions of the aldehyde group make this scaffold a candidate for the synthesis of organic semiconductors or dyes. Polymerization or condensation reactions involving the aldehyde could lead to the formation of polymers with tailored electronic properties. The incorporation of the sulfur atom could also enhance intermolecular interactions and influence the solid-state packing of these materials, which is a critical factor for charge transport.

The synthesis of metal-organic frameworks (MOFs) is another prospective area. The aldehyde group can be converted to a carboxylic acid or other coordinating groups, which can then be used to build porous crystalline structures with applications in gas storage, catalysis, and sensing. The presence of the nitro and phenylthio groups within the MOF structure could introduce specific functionalities and modulate the properties of the resulting material.

Future Trajectories in Advanced Computational Studies and Mechanistic Elucidation

Advanced computational studies can provide significant insights into the reactivity and properties of this compound, guiding future experimental work.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and potential reactions involving this molecule. For example, computational modeling could clarify the transition states and reaction pathways of intramolecular cyclizations or multicomponent reactions, allowing for the optimization of reaction conditions. researchgate.net Understanding the energetics of different reaction pathways can help predict the feasibility of unexplored transformations.

Property Prediction: Computational methods can be used to predict the electronic and optical properties of derivatives of this compound. Time-dependent DFT (TD-DFT) calculations, for instance, can predict the absorption and emission spectra of potential dyes or NLO materials derived from this scaffold. This would enable the in silico screening of a large number of virtual compounds before committing to their synthesis.

Structure-Activity Relationship Studies: For potential medicinal chemistry applications, computational docking studies could be performed to predict the binding affinity of this compound derivatives to specific biological targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of these compounds with their observed biological activity, aiding in the design of more potent and selective drug candidates.

Future computational work should focus on building accurate models that can reliably predict the outcomes of chemical reactions and the properties of new materials based on the this compound scaffold. The synergy between computational predictions and experimental validation will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the most efficient synthetic routes for preparing 5-Nitro-2-(phenylthio)benzaldehyde in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde core. A common approach is:

Nitro Group Introduction : Nitration of 2-(phenylthio)benzaldehyde using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize over-nitration.

Phenylthio Group Installation : Nucleophilic aromatic substitution (SNAr) on 5-nitro-2-chlorobenzaldehyde using thiophenol in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >90% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded aldehyde proton at ~10 ppm, nitro-group-induced splitting).

- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 275.05 (C₁₃H₉NO₃S).

- XRD : Resolve crystal packing (if single crystals are obtained via slow evaporation in DCM/hexane) .

Q. What purification methods are recommended for isolating this compound with high yield?

- Strategies :

- Recrystallization : Use ethanol/water (1:3) at 60°C with gradual cooling to 4°C.

- Column Chromatography : Optimize solvent polarity (hexane:EtOAc 4:1 → 2:1) to separate nitro byproducts.

- HPLC : For ultra-high purity (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases.

Monitor purity via melting point (compare literature values; e.g., analogs in show 103–106°C ranges).

Q. How does the electron-withdrawing nitro group influence the benzaldehyde ring's reactivity?

- Mechanistic Insight : The nitro group (-NO₂) is a strong meta-directing, deactivating substituent. In this compound:

- Electrophilic Substitution : Reactions (e.g., halogenation) occur preferentially at the meta position relative to -NO₂.

- Redox Activity : The nitro group can be reduced to -NH₂ under catalytic hydrogenation (Pd/C, H₂), altering reactivity for downstream applications.

Validate via comparative reactivity studies using nitration or Friedel-Crafts acylation .

Q. What are the optimal storage conditions to maintain compound stability?

- Protocol :

- Store in amber vials under inert gas (N₂/Ar) at –20°C.

- Avoid prolonged exposure to light, moisture, or oxidizing agents.

- Monitor decomposition via periodic TLC or NMR; analogs in show stability for >6 months under these conditions.

Advanced Research Questions

Q. How can experimental strategies resolve contradictions in reported reaction pathways involving this compound?

- Analytical Framework :

Variable Screening : Systematically vary solvents (polar aprotic vs. protic), temperatures (25–100°C), and catalysts (e.g., CuI vs. Pd(PPh₃)₄).

Kinetic Profiling : Use in-situ FTIR or HPLC to track intermediate formation.

Control Experiments : Compare reactivity with des-nitro or des-thioether analogs.

Reference ’s methodology for resolving pathway ambiguities in benzaldehyde-derived syntheses.

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions?

- Workflow :

DFT Calculations : Calculate Fukui indices (using Gaussian or ORCA) to identify nucleophilic/electrophilic sites.

Molecular Electrostatic Potential (MEP) Maps : Visualize electron density distribution (e.g., Meta-Nitro’s electron-deficient ring regions).

Validate Predictions : Cross-check with experimental halogenation or sulfonation outcomes .

Q. What mechanistic insights explain unexpected byproducts in coupling reactions?

- Root Cause Analysis :

- Competitive Pathways : Thioether oxidation to sulfone under aerobic conditions (confirm via HRMS).

- Nitro Group Interference : Nitro may deactivate catalysts (e.g., Pd⁰ → Pd²⁺). Mitigate by using stronger reductants (e.g., Zn/HCl).

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., disulfides from thiophenol oxidation) .

Q. Which crystallization techniques yield X-ray diffraction-quality crystals?

- Optimized Methods :

- Slow Evaporation : Dissolve in DCM, layer with hexane, and evaporate at 4°C over 7–10 days.

- Vapor Diffusion : Use methanol diffused into a DCM solution.

- Additive Screening : Introduce trace ethyl acetate or THF to modulate crystal growth.

Analogous nitro-benzaldehydes in formed monoclinic crystals (space group P2₁/c) via similar approaches.

Q. How does the phenylthio group modulate behavior in Pd-catalyzed cross-couplings?

- Comparative Analysis :

- Thioether vs. Thiolate Coordination : The phenylthio group’s weaker trans-effect (vs. SMe or SPh⁻) may slow oxidative addition.

- Catalyst Optimization : Test Pd₂(dba)₃ with XPhos ligands to enhance turnover.

- Applications : Use in Suzuki-Miyaura couplings (e.g., with arylboronic acids) to synthesize biaryl aldehydes.

Reference ’s use of thioether-containing benzaldehydes in heterocycle synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.